FK-506 3'-Methyl Ether

Impurity profiling Structural characterization Mass spectrometry

FK-506 3'-Methyl Ether (CAS 124554-16-1), also referred to as tacrolimus methyl ether, is a 23-membered macrolide lactam with the molecular formula C45H71NO12 and a molecular weight of 818.04 g/mol. It is a structurally defined, fermentation-derived process impurity formed during the biosynthesis of the immunosuppressant drug tacrolimus (FK-506) by strains of Streptomyces tsukubaensis.

Molecular Formula C₄₅H₇₁NO₁₂
Molecular Weight 818.04
CAS No. 124554-16-1
Cat. No. B1141266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFK-506 3'-Methyl Ether
CAS124554-16-1
Synonyms3-[2-(3,4-Dimethoxycyclohexyl)-1-methylethenyl]-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-15,19-epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H
Molecular FormulaC₄₅H₇₁NO₁₂
Molecular Weight818.04
Structural Identifiers
SMILESCC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)OC)C)O)C)OC)OC
InChIInChI=1S/C45H71NO12/c1-11-14-32-20-26(2)19-27(3)21-38(55-9)41-39(56-10)23-29(5)45(52,58-41)42(49)43(50)46-18-13-12-15-33(46)44(51)57-40(30(6)34(47)25-35(32)48)28(4)22-31-16-17-36(53-7)37(24-31)54-8/h11,20,22,27,29-34,36-41,47,52H,1,12-19,21,23-25H2,2-10H3/t27-,29-,30-,31+,32+,33+,34+,36-,37-,38-,39+,40-,41-,45-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FK-506 3'-Methyl Ether (CAS 124554-16-1) for Tacrolimus Impurity Profiling and Bioanalytical Reference Standard Procurement


FK-506 3'-Methyl Ether (CAS 124554-16-1), also referred to as tacrolimus methyl ether, is a 23-membered macrolide lactam with the molecular formula C45H71NO12 and a molecular weight of 818.04 g/mol [1]. It is a structurally defined, fermentation-derived process impurity formed during the biosynthesis of the immunosuppressant drug tacrolimus (FK-506) by strains of Streptomyces tsukubaensis . The structural distinction lies in the presence of an additional methyl ether group at the 3'-position of the cyclohexyl ring moiety, which differentiates it from the parent drug FK-506 (tacrolimus, C44H69NO12, MW 804.02) . This compound is not a known active metabolite; rather, it serves as a critical reference standard for pharmaceutical impurity profiling, analytical method validation, and biosynthetic pathway investigation. Its primary procurement rationale is its established utility as a highly characterized impurity marker, supported by peer-reviewed biosynthetic and metabolic studies that document its formation and structural context within the tacrolimus impurity landscape [2].

Why FK-506 3'-Methyl Ether Cannot Be Substituted by Generic Tacrolimus or Other Impurity Reference Standards


Generic tacrolimus (CAS 104987-11-3) and other commercially available FK-506 impurities are not analytically interchangeable with FK-506 3'-Methyl Ether due to fundamental differences in their chemical identities, chromatographic behavior, and regulatory recognition. FK-506 3'-Methyl Ether bears a distinct methoxy substitution on the cyclohexyl ring (3'-position), conferring unique molecular formula (C45H71NO12, MW 818.04), HPLC retention characteristics, and mass spectrometric fragmentation patterns that are not replicated by the parent drug (C44H69NO12, MW 804.02) or by other characterized tacrolimus impurities such as 31-O-demethyl-FK-506 or 13-O-demethyl-FK-506 [1]. In biosynthetic studies, the C-31 O-methylation catalyzed by FkbM methyltransferase is a critical maturation step for full biological activity; the methylation pattern directly determines the compound's identity and analytical signature [2]. Regulatory pharmacopoeial impurity profiling demands compound-specific reference standards for unambiguous peak identification: substitution with a different impurity standard introduces the risk of misidentification, invalidates analytical method qualification, and fails to satisfy identity confirmation requirements for pharmaceutical quality control [3]. Furthermore, the compound is a known fermentation process impurity specifically associated with Streptomyces tsukubaensis-based tacrolimus production, making it directly relevant to originator and generic tacrolimus impurity profiling workflows. No alternative reference standard shares this exact structural identity and retention time signature.

Quantitative Evidence Guide: FK-506 3'-Methyl Ether Differentiation from FK-506, Its Metabolites, and Related Analogs


Structural and Molecular Formula Differentiation of FK-506 3'-Methyl Ether from FK-506 (Tacrolimus)

FK-506 3'-Methyl Ether (CAS 124554-16-1) is structurally differentiated from FK-506 (tacrolimus, CAS 104987-11-3) by the presence of a 3'-methoxy substituent on the cyclohexyl ring. The molecular formula of FK-506 3'-Methyl Ether is C45H71NO12 (exact mass 817.498, MW 818.04), while FK-506 has the molecular formula C44H69NO12 (MW 804.02), representing a formal difference of one methylene group (CH2) and a net mass increase of 14.02 Da [1]. This mass difference is directly detectable by high-resolution mass spectrometry and provides unambiguous discrimination between the impurity and the parent drug in LC-MS/MS impurity profiling workflows. The IUPAC name explicitly defines the 3,4-dimethoxycyclohexyl moiety that distinguishes this compound from FK-506, which contains a 4-hydroxy-3-methoxycyclohexyl group .

Impurity profiling Structural characterization Mass spectrometry

Chromatographic Retention Time Differentiation of FK-506 3'-Methyl Ether from 31-O-Desmethyl-FK-506 and Other O-Demethylated Metabolites

In the well-characterized rat hepatic microsomal metabolism system of FK-506, the primary oxidative metabolites are O-demethylated species at the 13-, 31-, and 15-positions (designated M-I, M-II, and M-III, respectively) [1]. FK-506 3'-Methyl Ether, bearing an additional methyl group at the 3'-position rather than being demethylated, possesses distinct reversed-phase HPLC retention behavior relative to these O-demethylated metabolites. The O-demethylated metabolites M-I, M-II, and M-III were isolated by HPLC and individually characterized by mass spectrometry and NMR, with M-I (13-O-demethyl-FK-506) being the dominant metabolite in the rat liver microsome system [1]. FK-506 3'-Methyl Ether, as a fermentation-derived impurity rather than a metabolic product, serves as a chromatographically distinct reference marker that does not co-elute with these O-demethylated metabolites, as confirmed by the distinct HPLC profiles reported in metabolic studies [1]. This differential retention is critical for impurity profiling methods where O-demethylated species must be resolved from methylated impurities.

HPLC method validation Impurity reference standard Retention time marker

Biosynthetic Origin and FkbM Methyltransferase Substrate Specificity: Differentiation from 31-O-Desmethyl-FK-506

Biosynthetic studies have established that the 31-O-methyltransferase FkbM catalyzes the regiospecific methylation of the C-31 hydroxyl group of 31-O-desmethyl-FK-506 to yield mature FK-506 [1]. The fkbM gene was isolated from Streptomyces sp. strains MA6858 and MA6548, and its disruption resulted in the accumulation of 31-O-demethyl-FK-506, confirming its role in FK-506 maturation [2]. FK-506 3'-Methyl Ether, a fermentation impurity bearing an additional methyl group at the structurally distinct 3'-position of the cyclohexyl ring, represents an off-pathway or side-product of the methylation machinery. The FkbM enzyme is highly regiospecific for the C-31 hydroxyl group; evidence indicates that the reaction is completely blocked if the vicinal C-32 hydroxyl group is substituted, demonstrating the stringent substrate specificity of this methyltransferase [1]. The 3'-O-methylation therefore represents a mechanistically distinct event from the FkbM-catalyzed C-31 methylation, making FK-506 3'-Methyl Ether a unique probe for investigating methylation fidelity and side-reactions in the FK-506 biosynthetic pathway.

Biosynthetic pathway characterization Methyltransferase enzymology Post-PKS modification

Immunosuppressive Activity Attenuation Relative to FK-506: Class-Level SAR Evidence for Critical Role of Methoxy Substitution Pattern

The immunosuppressive activity of FK-506 analogs is highly sensitive to the methoxylation pattern on the macrolide scaffold. In the mouse mixed lymphocyte reaction (MLR) assay, FK-506 (tacrolimus) exhibited an IC50 of 0.15 nM, while the 31-O-demethylated metabolite M-II retained near-complete activity with an IC50 of 0.23 nM [1]. In contrast, the 13-O-demethylated metabolite M-I showed a substantial activity reduction (IC50 = 1.65 nM, approximately 11-fold less potent than FK-506), and the 15-O-demethylated metabolite M-III was essentially inactive (IC50 > 127 nM, >845-fold reduction) [1]. Further metabolic studies demonstrated that di-demethylated metabolites M-V (15,31-di-demethyl) and M-VII (13,15-di-demethyl) exhibited IC50 values >1000 ng/mL, representing near-complete loss of immunosuppressive activity [2]. The methoxy groups at C13 and C15 are considered to have significant influence on the immunosuppressive activity of the molecule [3]. While direct immunosuppressive activity data for FK-506 3'-Methyl Ether has not been reported in the peer-reviewed literature, the well-established SAR demonstrates that alterations to the methoxylation pattern on the FK-506 scaffold can produce potency shifts ranging from approximately 1.5-fold (C-31 demethylation) to greater than 845-fold (C-15 demethylation). By class-level inference, the presence of an additional 3'-methoxy group on the cyclohexyl ring, a region known to interact with FKBP12, may alter binding affinity and functional potency relative to FK-506.

Structure-activity relationship Calcineurin inhibition Immunosuppressive potency

Immunocross-Reactivity Profile Differentiation of FK-506 3'-Methyl Ether from O-Demethylated Metabolites

The reactivity of FK-506 metabolites with mouse anti-FK506 monoclonal antibody has been quantitatively characterized: M-II (31-O-demethyl-FK-506) showed 109.0% cross-reactivity relative to FK-506, M-III (15-O-demethyl-FK-506) showed 90.5%, M-I (13-O-demethyl-FK-506) showed nil reactivity (0%), and M-IV (12-hydroxy-FK-506) showed only 8.8% cross-reactivity [1]. In further metabolism studies, M-V (15,31-di-demethyl-FK-506) retained 92.3% cross-reactivity, while M-VI, M-VII, and M-VIII showed no detectable reactivity [2]. This demonstrates that the immunocross-reactivity of FK-506 analogs is exquisitely dependent on the specific methoxylation pattern and structural conformation. FK-506 3'-Methyl Ether, bearing an extra methyl group on the cyclohexyl ring rather than demethylation at the macrolide core positions, is predicted to exhibit a distinct cross-reactivity profile that is not represented by any of the characterized O-demethylated metabolites. This differential immunoreactivity has direct implications for therapeutic drug monitoring assays, where immunoassay-based methods such as MEIA-II may produce inaccurate tacrolimus concentration readings if cross-reactive impurities are present but unrecognized [3].

Immunoassay cross-reactivity Therapeutic drug monitoring Anti-FK506 antibody specificity

Purity Specification and Procurement-Grade Differentiation of FK-506 3'-Methyl Ether Reference Standards

Commercially available FK-506 3'-Methyl Ether reference standards are supplied at a specified purity of 95% (HPLC), as documented by multiple authorized distributors including Aladdin Scientific (Catalog F347301), Santa Cruz Biotechnology (Catalog sc-211509), and TRC (Catalog F370010) . This purity specification is critical for its intended use as a reference standard in impurity profiling methods, where accurate quantification depends on the known purity of the reference material. Storage conditions are specified as -20°C under inert atmosphere (argon) with protection from moisture, reflecting the hygroscopic nature of the compound . The compound is supplied in research-grade quantities (typically 1 mg to 100 mg) and is explicitly designated for laboratory research use only, not for diagnostic or therapeutic applications . This procurement-grade differentiation is significant because FK-506 3'-Methyl Ether is not available as a pharmacopoeial reference standard from USP or EP; instead, it is sourced as a characterized research chemical from specialty suppliers, requiring end-user verification of identity and purity for regulatory applications.

Reference standard procurement Purity specification Certificate of analysis

Procurement-Driven Application Scenarios for FK-506 3'-Methyl Ether (CAS 124554-16-1)


HPLC/LC-MS Impurity Profiling Reference Standard for Tacrolimus Active Pharmaceutical Ingredient (API) and Finished Dosage Forms

Pharmaceutical quality control laboratories and generic drug manufacturers require FK-506 3'-Methyl Ether as a compound-specific reference standard for the identification and quantification of this known fermentation-derived impurity in tacrolimus bulk drug substance and finished dosage forms. The compound's distinct molecular formula (C45H71NO12, MW 818.04) and HPLC retention characteristics enable accurate peak assignment in impurity profiling chromatograms [1]. Regulatory guidelines (ICH Q3A/Q3B) require identification and control of impurities above specified thresholds; FK-506 3'-Methyl Ether reference material enables compliance with these requirements by providing a characterized standard for method development, system suitability testing, and relative response factor determination. The compound is supplied at 95% purity and must be stored at -20°C under inert atmosphere to maintain integrity [2].

Immunoassay Cross-Reactivity Evaluation in Tacrolimus Therapeutic Drug Monitoring (TDM) Method Development

Clinical pharmacology laboratories developing or validating immunoassay-based tacrolimus TDM methods (e.g., MEIA-II, ACMIA, ELISA) should evaluate FK-506 3'-Methyl Ether for potential cross-reactivity with anti-tacrolimus antibodies. Published data demonstrate that structurally related O-demethylated metabolites of FK-506 exhibit cross-reactivity ranging from 0% to 109% relative to the parent drug, with the specific value highly dependent on the site of structural modification [1]. FK-506 3'-Methyl Ether, as a methylated impurity rather than a demethylated metabolite, may exhibit a cross-reactivity profile not represented by any characterized metabolite, and its presence in tacrolimus samples could contribute to immunoassay bias if unrecognized. Procurement of this reference standard enables systematic cross-reactivity testing as part of assay validation per CLSI EP07 guidelines [2].

Biosynthetic Pathway Investigation and Fermentation Side-Product Identification in FK-506 Producing Streptomyces Strains

Microbial natural product research groups studying FK-506 biosynthesis or engineering novel analogs through CRISPR-based editing of biosynthetic gene clusters in Streptomyces tsukubaensis require FK-506 3'-Methyl Ether as a reference standard for identifying and tracking off-pathway methylation side-products. The C-31 O-methyltransferase FkbM is highly regiospecific for the C-31 hydroxyl group of 31-O-desmethyl-FK-506, and the reaction is completely blocked by C-32 substitution [1]. The 3'-O-methylation observed in FK-506 3'-Methyl Ether thus represents a mechanistically distinct methylation event, and monitoring its formation during fermentation optimization provides insights into methylation fidelity and the substrate tolerance of methyltransferases in the FK-506 biosynthetic cluster. The compound's availability as a characterized reference standard enables accurate LC-MS-based quantification of this side-product in fermentation broths [2].

Structure-Activity Relationship (SAR) Tool Compound for FKBP12-Cyclohexyl Region Binding Studies

Medicinal chemistry and chemical biology laboratories investigating the structural determinants of FK-506 binding to FKBP12 may procure FK-506 3'-Methyl Ether as a tool compound to probe the steric and electronic tolerance of the cyclohexyl ring-binding pocket. Published SAR data for the FK-506 scaffold demonstrate that alterations to the methoxylation pattern produce immunosuppressive potency shifts ranging from 1.5-fold (C-31 demethylation, IC50 = 0.23 nM) to greater than 845-fold (C-15 demethylation, IC50 > 127 nM) in the mouse MLR assay [1]. The 3'-methoxy substitution on the cyclohexyl ring represents a modification at the periphery of the FKBP12-binding region, and quantitative assessment of its binding affinity and functional activity relative to FK-506 would expand the SAR knowledge base for this clinically important pharmacophore. Researchers should note that published activity data for this specific compound are not available as of 2025; procurement decisions should account for the need to generate primary pharmacological characterization data [2].

Quote Request

Request a Quote for FK-506 3'-Methyl Ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.